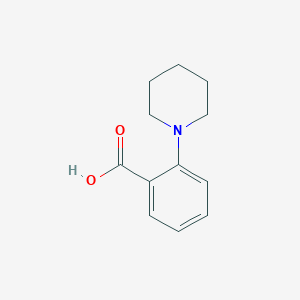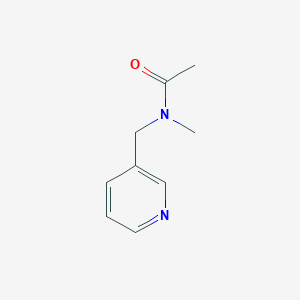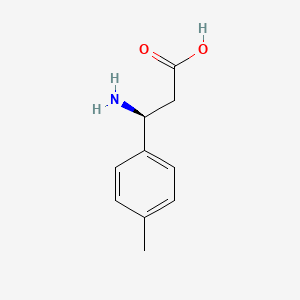
4,4,4-Trifluoro-butyrate d'éthyle
Vue d'ensemble
Description
Ethyl 4,4,4-trifluorobutyrate, also known as TFBE, is a versatile and important compound in the chemical industry. It is used in a variety of applications, including as a solvent, a reagent, and as a fuel additive. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. TFBE has a low vapor pressure and a low boiling point, making it an ideal choice for applications that require a low-temperature reaction environment. In addition, TFBE has a low toxicity and can be safely handled in the laboratory.
Applications De Recherche Scientifique
Réactif de piégeage de spin
Le 4,4,4-Trifluoro-butyrate d'éthyle est un réactif de piégeage de spin utile utilisé pour la spectroscopie de résonance paramagnétique électronique (RPE) ou de résonance de spin électronique (ESR) . En spectroscopie ESR/RPE, le piégeage de spin est une technique où les radicaux (molécules avec des électrons non appariés) sont mis en réaction avec un piège de spin pour former un produit plus stable. Ce produit peut ensuite être détecté et analysé à l'aide de la spectroscopie ESR/RPE.
Synthèse d'autres composés
Le this compound peut être synthétisé à partir du réactif de Grignard dérivé du 3-chloro-1,1,1-trifluoropropane . Le réactif de Grignard est un réactif courant en chimie organique, nommé d'après le chimiste français François Auguste Victor Grignard. Il est utilisé dans la formation de liaisons carbone-carbone.
Investigation de la régiosélectivité
Le this compound a été utilisé pour étudier la régiosélectivité de la réaction d'insertion avec des complexes de l'iridium et du rhodium cyclometallés . La régiosélectivité est la préférence d'une direction de formation ou de rupture de liaison chimique par rapport à toutes les autres directions possibles.
Safety and Hazards
Ethyl 4,4,4-trifluorobutyrate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl 4,4,4-trifluorobutyrate is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . The primary targets of Ethyl 4,4,4-trifluorobutyrate are the free radicals generated in various chemical reactions, which are captured or “trapped” by this compound for detection and analysis .
Mode of Action
In ESR/EPR spectroscopy, Ethyl 4,4,4-trifluorobutyrate interacts with free radicals. The compound’s trifluorobutyrate group forms a stable complex with the free radicals, effectively “trapping” them. This allows for the detection and analysis of these otherwise short-lived and highly reactive species .
Biochemical Pathways
The exact biochemical pathways affected by Ethyl 4,4,4-trifluorobutyrate are dependent on the specific free radicals being studied. As a spin trapping reagent, it can be used to study a wide variety of biochemical reactions involving free radicals .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .
Result of Action
The primary result of Ethyl 4,4,4-trifluorobutyrate’s action is the formation of a stable complex with free radicals, allowing for their detection and analysis. This can provide valuable information about the biochemical reactions in which these free radicals are involved .
Action Environment
The action, efficacy, and stability of Ethyl 4,4,4-trifluorobutyrate can be influenced by various environmental factors. For example, the presence of other reactive species can interfere with its ability to trap free radicals. Additionally, factors such as temperature, pH, and solvent can affect the stability and reactivity of Ethyl 4,4,4-trifluorobutyrate .
Analyse Biochimique
Biochemical Properties
Ethyl 4,4,4-trifluorobutyrate plays a significant role in biochemical reactions, particularly as a spin trapping reagent used in ESR/EPR spectroscopy . This compound interacts with various enzymes and proteins, facilitating the study of free radicals and other reactive species in biological systems. The nature of these interactions often involves the formation of stable adducts, which can be detected and analyzed using spectroscopic techniques.
Cellular Effects
Ethyl 4,4,4-trifluorobutyrate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving high-performance cathodes and stable graphite anodes, Ethyl 4,4,4-trifluorobutyrate has been shown to enhance capacity retention and improve discharge capacity . These effects are indicative of its potential impact on cellular energy metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of Ethyl 4,4,4-trifluorobutyrate involves its interaction with biomolecules at the molecular level. It can form binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, Ethyl 4,4,4-trifluorobutyrate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,4,4-trifluorobutyrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4,4,4-trifluorobutyrate can form protective layers on electrode surfaces, reducing intergranular cracking and limiting the dissolution of transition metal ions . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of Ethyl 4,4,4-trifluorobutyrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, Ethyl 4,4,4-trifluorobutyrate may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
Ethyl 4,4,4-trifluorobutyrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, its interaction with enzymes involved in fatty acid metabolism can lead to changes in the levels of specific metabolites, impacting energy production and storage .
Transport and Distribution
Within cells and tissues, Ethyl 4,4,4-trifluorobutyrate is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of Ethyl 4,4,4-trifluorobutyrate are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
Ethyl 4,4,4-trifluorobutyrate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the precise mechanisms by which Ethyl 4,4,4-trifluorobutyrate exerts its effects on cellular processes .
Propriétés
IUPAC Name |
ethyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZMXNNQTWAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369824 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371-26-6 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-Trifluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 4,4,4-Trifluorobutyrate improve the performance of Ni-rich cathode materials in batteries?
A: While the provided abstracts don't explicitly describe the mechanism of interaction, the research suggests that Ethyl 4,4,4-trifluorobutyrate functions as a dual-function additive in battery systems. [] This likely means it benefits both the cathode and anode sides of the battery. Further research into the formation of a solid electrolyte interphase (SEI) and its impact on charge-discharge cycles would be needed to fully understand the interactions.
Q2: What is the atmospheric fate of Ethyl 4,4,4-Trifluorobutyrate?
A: The kinetics of Ethyl 4,4,4-Trifluorobutyrate's reaction with hydroxyl radicals (OH) have been studied. [] This reaction is a crucial step in understanding the compound's degradation in the atmosphere. By determining the rate constant of this reaction, researchers can estimate the atmospheric lifetime of Ethyl 4,4,4-Trifluorobutyrate and its potential environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)








![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)


